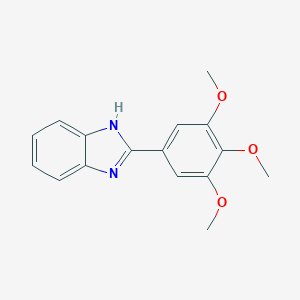

2-(3,4,5-triméthoxyphényl)-1H-benzimidazole

Vue d'ensemble

Description

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, also known as TMBI, is an organic compound belonging to the benzimidazole family. It has a wide range of applications in the field of scientific research, and has become increasingly popular in the laboratory setting due to its unique properties.

Applications De Recherche Scientifique

Effets anticancéreux

Les composés contenant le groupe triméthoxyphényl (TMP), présent dans le « 2-(3,4,5-triméthoxyphényl)-1H-benzimidazole », ont montré des effets anticancéreux notables . Ils inhibent efficacement la tubuline, la protéine de choc thermique 90 (Hsp90), la réductase de la thioredoxine (TrxR), la déméthylase 1 spécifique de la lysine d'histone (HLSD1), la kinase-récepteur-like activin-2 (ALK2), la P-glycoprotéine (P-gp) et le récepteur β du facteur de croissance dérivé des plaquettes .

Propriétés antifongiques et antibactériennes

Certains composés contenant du TMP ont montré des propriétés antifongiques et antibactériennes prometteuses . Ils ont une activité contre Helicobacter pylori et Mycobacterium tuberculosis .

Activité antivirale

Il existe des rapports sur l'activité antivirale des composés à base de TMP . Ils présentent un potentiel contre des virus tels que le virus du syndrome d'immunodéficience acquise (SIDA), le virus de l'hépatite C et le virus de la grippe .

Agents antiparasitaires

Les composés contenant le pharmacophore TMP ont démontré une efficacité significative contre Leishmania, le paludisme et Trypanosoma . Cela indique leur potentiel en tant qu'agents antiparasitaires .

5. Propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et antimigraineuses Ces composés ont été associés à des propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et antimigraineuses . Cela élargit leur champ thérapeutique<a aria-label="1: 5. Propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et antimigraineuses Ces composés ont été associés à des propriétés anti-inflammatoires, anti-Alzheimer, antidépressives et antimigraineuses1" data-citationid="5346a224-3654-9077-eae3-46d93dff0211-30" h="ID=SERP,

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been shown to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with the inhibition of several biochemical pathways related to their targets, such as tubulin polymerization, hsp90 function, trxr activity, hlsd1 function, alk2 signaling, p-gp function, and platelet-derived growth factor receptor β signaling .

Pharmacokinetics

Tmp-bearing compounds have been associated with various pharmacokinetic properties, which could potentially apply to 2-(3,4,5-trimethoxyphenyl)-1h-benzimidazole .

Result of Action

Tmp-bearing compounds have been associated with various cellular effects, such as apoptosis induction, cell cycle arrest, and inhibition of cell proliferation .

Analyse Biochimique

Biochemical Properties

The 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole compound has been found to interact with several enzymes and proteins. For instance, compounds containing the trimethoxyphenyl (TMP) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole on cells are quite significant. It has been reported that this compound can inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Molecular Mechanism

The molecular mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole involves binding interactions with biomolecules and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Temporal Effects in Laboratory Settings

It is known that compounds with the TMP group have displayed notable anti-cancer effects .

Dosage Effects in Animal Models

The effects of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole at different dosages in animal models are yet to be fully investigated. Compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Metabolic Pathways

It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Transport and Distribution

It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Subcellular Localization

The subcellular localization of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole and any effects on its activity or function are yet to be fully investigated. It is known that compounds with the TMP group have shown promising anti-fungal and anti-bacterial properties .

Propriétés

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZJKGVFZOUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353843 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175714-45-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

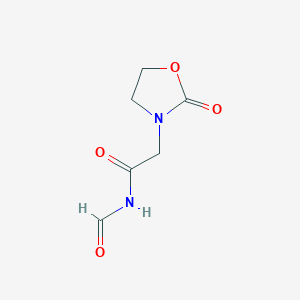

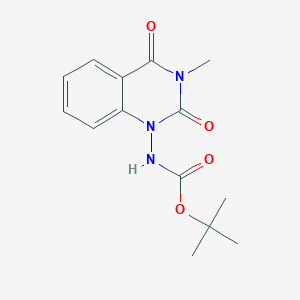

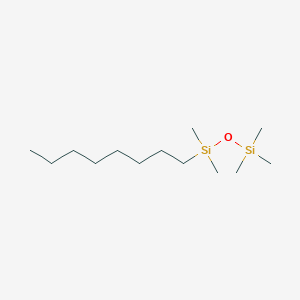

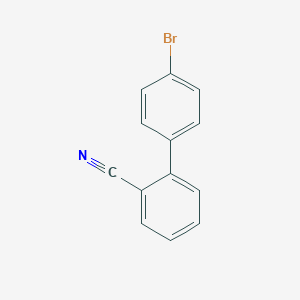

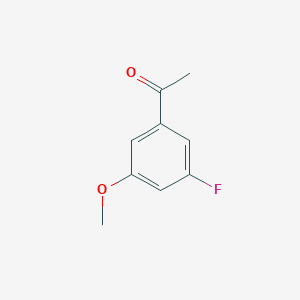

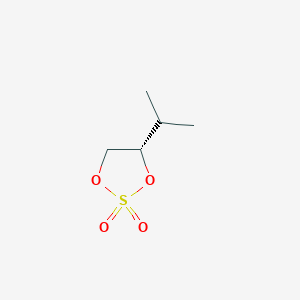

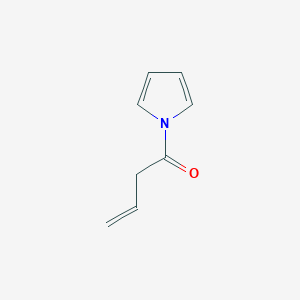

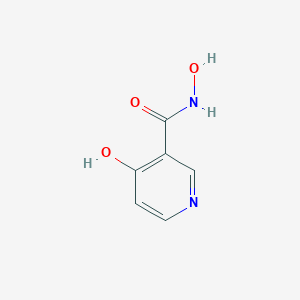

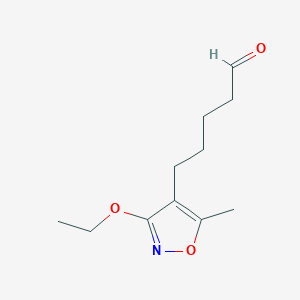

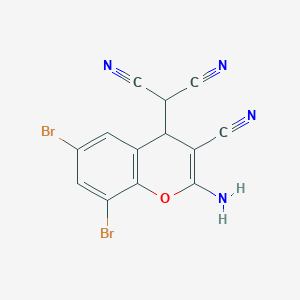

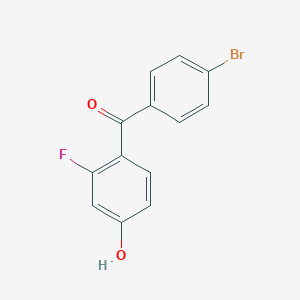

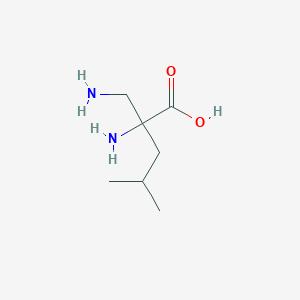

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.